molecular formula C8H4F3NO4 B3040131 5-Nitro-2-(trifluoromethoxy)benzaldehyde CAS No. 160503-78-6

5-Nitro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B3040131
CAS No.: 160503-78-6
M. Wt: 235.12 g/mol
InChI Key: BYJIGJLBSZLEGI-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core

Preparation Methods

The synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde typically involves the nitration of 2-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using fuming nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. Industrial production methods may involve continuous-flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Nitro-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles (e.g., amines, thiols), and oxidizing agents . Major products formed from these reactions include 5-amino-2-(trifluoromethoxy)benzaldehyde and 5-nitro-2-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

Organic Synthesis

5-Nitro-2-(trifluoromethoxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations:

  • Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution Reactions : The trifluoromethoxy group can engage in nucleophilic aromatic substitution reactions.
  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties : Studies have explored its derivatives for effectiveness against various microbial strains.
  • Anticancer Activity : The compound's ability to form reactive intermediates suggests potential applications in cancer therapeutics.

Medicinal Chemistry

The compound is investigated as a building block for drug development. Its derivatives are designed to enhance pharmacokinetic properties, which include:

  • Improved bioavailability
  • Enhanced efficacy against specific biological targets
  • Reduced toxicity profiles.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials, including:

  • Polymers : Used as a monomer or additive to improve material properties.
  • Dyes : Its vibrant color properties make it suitable for dye synthesis.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives were tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Drug Development

In another research project, derivatives were designed targeting protein kinase C pathways for potential anticancer therapies. These studies revealed that modifications to the trifluoromethoxy group enhanced cellular uptake and specificity towards cancer cells.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to antimicrobial or anticancer effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

5-Nitro-2-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:

    2-(Trifluoromethoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Bromo-2-nitro-4-(trifluoromethoxy)benzaldehyde: Contains a bromine atom, which can participate in additional substitution reactions.

    5-Nitro-2-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its reactivity and applications.

Biological Activity

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by:

  • Chemical Formula : C8H5F3N2O3
  • Molecular Weight : 236.13 g/mol
  • Functional Groups : Nitro group (-NO2), trifluoromethoxy group (-OCF3), and aldehyde group (-CHO).

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of this compound. For instance, hydrazones derived from this compound have shown promising antibacterial and antifungal activities.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Hydrazone AAntibacterial50 µg/ml against S. aureus
Hydrazone BAntifungal250 µg/ml against C. albicans

These results indicate that modifications to the benzaldehyde structure can enhance its biological efficacy.

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of protein kinases, particularly PKC-theta, which plays a crucial role in T cell activation and cytokine production. Inhibitors targeting PKC-theta can modulate immune responses, making this compound a candidate for treating immunological disorders such as autoimmune diseases.

Case Studies

  • Inhibition of T Cell Activation :
    A study demonstrated that derivatives of this compound effectively inhibited T cell activation in vitro. This was evidenced by reduced IL-2 production in stimulated T cells, suggesting potential applications in immunosuppression therapies.
  • Antimicrobial Efficacy :
    Research published in a peer-reviewed journal highlighted the antimicrobial activity of hydrazones derived from this compound. The study utilized broth microdilution methods to determine MIC values against various pathogens, showcasing the compound's broad-spectrum activity.

Properties

IUPAC Name

5-nitro-2-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIGJLBSZLEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of concentrated sulfuric acid (81 mL) and concentrated nitric acid (15.5 mL), cooled to 0° C., was added 2-trifluoromethoxybenzaldehyde (25 g, 0.13 mol) portionwise while maintaining the temperature of the reaction below 0° C. After 1.5 hours, the reaction mixture was poured cautiously over 1000 mL of ice in a large beaker and left to stand for 0.5 hours. The resulting suspension was filtered, washed well with H2O and air dried to give crude 5-nitro-2-trifluoromethoxybenzaldehyde, m.p. 32°-34° C.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Nitronium tetrafluoroborate (14.0 g, 105 mmol) was added to a solution of 2-trifluoromethoxy-benzaldehyde (10.0 g, 52.6 mmol) in nitromethane (30 mL) at room temperature. The mixture was stirred for 2 h and was then quenched with ice water and extracted with ether (100 mL). The organic layer was separated, washed with water, dried over MgSO4 and chromatographed with 5% EtOAc/hexanes to afford 7.52 g of 5-nitro-2-trifluoromethoxy-benzaldehyde (60.8%) as a pale yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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